O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine
Description
O-[(4-Methylmorpholin-2-yl)methyl]hydroxylamine is a hydroxylamine derivative featuring a 4-methylmorpholin-2-ylmethyl substituent. The morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom, confers unique electronic and steric properties to the compound. The methyl group at the 4-position of the morpholine ring enhances lipophilicity and may influence metabolic stability, making this compound of interest in medicinal chemistry and organic synthesis.
Properties
IUPAC Name |
O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-8-2-3-9-6(4-8)5-10-7/h6H,2-5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZAOLCFVDJMWSQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCOC(C1)CON | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine typically involves the reaction of 4-methylmorpholine with hydroxylamine under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 0-25°C. The reaction mixture is stirred for several hours to ensure complete conversion of the starting materials to the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: It can be reduced to form amines or other reduced products.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents like sodium borohydride for reduction. The reactions are typically carried out under mild conditions to prevent decomposition of the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of this compound can yield oximes, while reduction can produce amines.
Scientific Research Applications
O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives and intermediates.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine involves its interaction with specific molecular targets and pathways. The hydroxylamine group can form covalent bonds with nucleophilic sites on proteins and other biomolecules, leading to the modulation of their activity. This interaction can affect various cellular processes, including enzyme activity, signal transduction, and gene expression .
Comparison with Similar Compounds
Key Observations :
- The morpholine-containing derivatives (e.g., 20j) exhibit higher molecular weights compared to simple aryl-substituted analogs (4j, 4k) due to the heterocyclic ring .
- Aromatic substituents (e.g., 4-methoxybenzyl in 4j) show distinct NMR signals for methoxy (δ ~3.77) and aromatic protons, whereas morpholine-containing compounds display characteristic CH₂ and CH₃ resonances near δ 3.5–4.5 .
Yield Comparison :
Challenges : Morpholine-containing derivatives often require additional purification steps due to polar byproducts, whereas aryl-substituted analogs (e.g., 4j, 4k) are typically isolated as oils with high purity .
Solubility and Stability
- Morpholine Derivatives : Enhanced water solubility due to the polar morpholine ring, but may decompose under strong acidic conditions due to protonation of the nitrogen .
- Aryl-Substituted Analogs : Lipophilic substituents (e.g., 4-fluorobenzyl in 4k) reduce aqueous solubility but improve stability in organic solvents .
Biological Activity
O-[(4-methylmorpholin-2-yl)methyl]hydroxylamine is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound belongs to the hydroxylamine class of compounds, characterized by the presence of a hydroxylamine functional group (). The morpholine moiety enhances its solubility and bioavailability, making it an interesting candidate for pharmaceutical applications.
Anticancer Properties
Research has indicated that hydroxylamine derivatives, including this compound, may exhibit anticancer properties. For instance, studies have shown that certain hydroxamic acids can inhibit histone deacetylases (HDACs), which play a crucial role in cancer cell proliferation. Compounds similar to this compound have been evaluated for their ability to induce apoptosis in various cancer cell lines.
The mechanism of action for this compound likely involves:
- Inhibition of Enzymatic Activity : Hydroxamic acids are known to inhibit matrix metalloproteinases (MMPs) and HDACs, potentially leading to reduced tumor growth and metastasis.
- Metal Chelation : The compound may chelate metal ions, disrupting enzyme activity essential for cancer cell survival.
- Modulation of Signaling Pathways : By affecting signaling pathways involved in cell cycle regulation and apoptosis, this compound could alter the fate of cancer cells.
Research Findings and Case Studies
A review of literature reveals several studies focusing on the biological activity of hydroxamic acids:
- Antitumor Activity : A study demonstrated that a related hydroxamic acid derivative exhibited IC50 values comparable to established anticancer agents against breast cancer cell lines .
- Neuroprotective Effects : Hydroxylamines have been investigated for their neuroprotective effects in models of neurodegenerative diseases, suggesting potential applications in treating conditions like Alzheimer's disease .
- Antimicrobial Properties : Some derivatives showed effectiveness against various bacterial strains, indicating possible uses as antimicrobial agents.
Data Table: Biological Activities of Hydroxamic Acids
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
